

Application Notes and Protocols: Reconstitution of Orange Carotenoid Protein with 3-Hydroxyechinenone

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Compound of Interest

Compound Name: 3-Hydroxyechinenone

Cat. No.: B1258826

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Introduction

The Orange Carotenoid Protein (OCP) is a crucial water-soluble protein in cyanobacteria, playing a vital role in photoprotection. It binds a single keto-carotenoid molecule, 3'-hydroxyechinenone (3'-hECN), and undergoes a photoactive cycle to dissipate excess light energy. The ability to reconstitute the apo-OCP (protein without the carotenoid) with its native chromophore, 3'-hECN, or other carotenoids is essential for studying its structure-function relationship, screening for potential modulators of its activity, and developing novel carotenoid-based applications. This document provides a detailed protocol for the reconstitution of apo-OCP with 3'-hECN, including the preparation of the apoprotein, the reconstitution procedure, and the verification of successful carotenoid incorporation.

Data Presentation

A summary of the key quantitative data for the reconstitution protocol is provided in the table below for easy reference and comparison.

Parameter	Value	Unit	Notes
Orange Carotenoid Protein (OCP)			
Molecular Weight (approx.)	35	kDa	[1]
3'-Hydroxyechinenone (3'-hECN)			
Molecular Weight	566.87	g/mol	[2]
Molar Extinction Coefficient (in acetone)	~2158	L·g ⁻¹ ·cm ⁻¹	Estimated based on echinenone[3]
Molar Absorptivity (ε) (in acetone)	~122,300	M ⁻¹ ·cm ⁻¹	Calculated from the specific extinction coefficient
Reconstitution Protocol			
Apo-OCP Concentration	10-50	μM	
3'-hECN Stock Solution	1-2	mM	In 100% acetone
Molar Ratio (3'-hECN : Apo-OCP)	2:1 to 5:1	A slight molar excess of carotenoid is recommended	
Incubation Temperature	4	°C	To maintain protein stability
Incubation Time	Overnight (approx. 12-16 hours)		
Purification			
Size-Exclusion Chromatography	Superdex 75	Suitable for the molecular weight of	

Resin	OCP[4][5][6][7][8]	
Mobile Phase	Tris-HCl or Phosphate Buffer	Same as the reconstitution buffer

Experimental Protocols

This section details the methodologies for the key experiments involved in the reconstitution of OCP with 3'-hECN.

Protocol 1: Preparation of Apo-Orange Carotenoid Protein (Apo-OCP)

This protocol describes the removal of the native carotenoid from the holo-OCP to generate the apoprotein using an acetone precipitation method.

Materials:

- Purified holo-OCP solution (in Tris-HCl or phosphate buffer)
- Pre-chilled (-20°C) 100% acetone
- Reconstitution Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 or 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.2)[9][10][11][12][13][14][15][16]
- Centrifuge capable of reaching >10,000 x g at 4°C
- Spectrophotometer

Procedure:

- Initial Measurement: Measure the absorbance spectrum (300-600 nm) of the initial holo-OCP solution to record the characteristic carotenoid peak.
- Acetone Precipitation:
 - Place the holo-OCP solution in a suitable centrifuge tube on ice.

- Slowly add pre-chilled (-20°C) acetone to the protein solution with gentle stirring to a final concentration of 90% (v/v). This will precipitate the protein while the more soluble carotenoid remains in the supernatant.
- Incubate the mixture on ice for 30 minutes to ensure complete precipitation.
- Centrifugation: Centrifuge the mixture at >10,000 x g for 15 minutes at 4°C to pellet the precipitated apo-OCP.
- Supernatant Removal: Carefully decant the acetone supernatant, which will be colored due to the extracted carotenoid. Be cautious not to disturb the protein pellet.
- Washing the Pellet: Gently wash the pellet with a small volume of cold 90% acetone to remove any residual carotenoid. Centrifuge again as in step 3 and discard the supernatant. Repeat this washing step if the pellet still shows significant color.
- Airdrying the Pellet: Briefly air-dry the pellet to remove excess acetone. Do not over-dry, as this can make resolubilization difficult.
- Resolubilization: Resuspend the apo-OCP pellet in an appropriate volume of Reconstitution Buffer. Pipette gently to avoid foaming and denaturation.
- Verification of Carotenoid Removal: Measure the absorbance spectrum of the resolubilized apo-OCP. Successful removal of the carotenoid is indicated by the absence of the characteristic absorbance peak in the 450-500 nm region. The protein peak around 280 nm should still be present.

Protocol 2: Reconstitution of Apo-OCP with 3'-Hydroxyechinenone (3'-hECN)

This protocol describes the incubation of apo-OCP with 3'-hECN to form the reconstituted holoprotein.

Materials:

- Prepared apo-OCP solution in Reconstitution Buffer

- 3'-Hydroxyechinenone (solid)
- 100% Acetone
- Reconstitution Buffer (as in Protocol 1)
- Spectrophotometer

Procedure:

- Preparation of 3'-hECN Stock Solution:
 - Dissolve a known amount of 3'-hECN in 100% acetone to prepare a stock solution of 1-2 mM. Carotenoids are light-sensitive, so perform this step in dim light and store the stock solution at -20°C, protected from light.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Reconstitution Mixture:
 - In a microcentrifuge tube, add the desired amount of apo-OCP solution.
 - While vortexing gently, slowly add the 3'-hECN stock solution to the apo-OCP solution to achieve a final molar ratio of 3'-hECN to apo-OCP between 2:1 and 5:1. The final concentration of acetone in the mixture should be kept below 5% to avoid protein denaturation.
- Incubation: Incubate the reconstitution mixture overnight (12-16 hours) at 4°C with gentle agitation in the dark.
- Spectroscopic Monitoring: After incubation, measure the UV-Vis absorbance spectrum of the mixture from 300 to 600 nm. Successful reconstitution is indicated by the appearance of a characteristic absorbance peak for OCP-bound 3'-hECN, which is typically red-shifted compared to the absorbance of 3'-hECN in an organic solvent.

Protocol 3: Purification of Reconstituted Holo-OCP

This protocol describes the removal of excess, unbound 3'-hECN from the reconstituted holo-OCP using size-exclusion chromatography (SEC).

Materials:

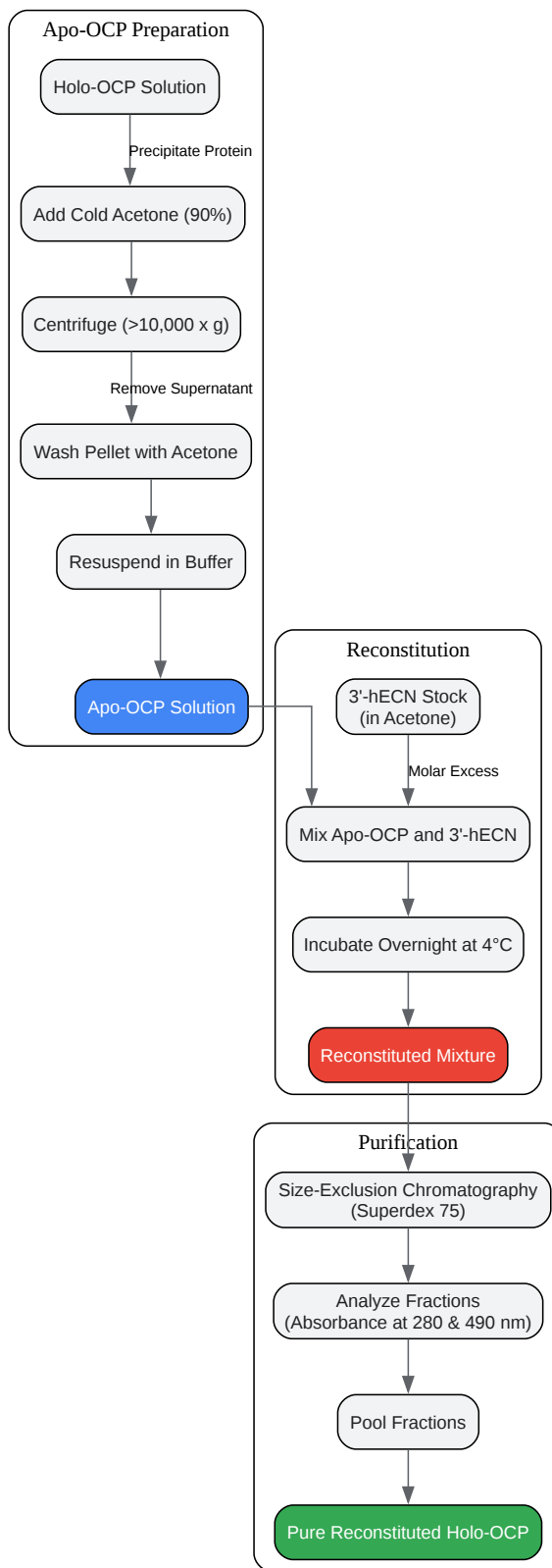
- Reconstitution mixture containing holo-OCP and excess 3'-hECN
- Size-exclusion chromatography column (e.g., Superdex 75 10/300 GL)[4][5][6][7][8]
- Chromatography system (e.g., FPLC or HPLC)
- Reconstitution Buffer (as the mobile phase)
- Fraction collector

Procedure:

- **Column Equilibration:** Equilibrate the size-exclusion column with at least two column volumes of Reconstitution Buffer.
- **Sample Loading:** Centrifuge the reconstitution mixture at high speed for 10 minutes to pellet any precipitated carotenoid. Carefully load the supernatant onto the equilibrated SEC column.
- **Chromatography:** Run the chromatography with the Reconstitution Buffer as the mobile phase at a flow rate appropriate for the column.
- **Fraction Collection:** Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for protein) and at the peak wavelength of the reconstituted OCP (e.g., ~490 nm).
- **Analysis of Fractions:** The reconstituted holo-OCP will elute as a colored fraction at a volume corresponding to its molecular weight (~35 kDa).[1] Excess, unbound 3'-hECN will elute later as a separate, colored fraction.
- **Pooling and Concentration:** Pool the fractions containing the pure, reconstituted holo-OCP. If necessary, concentrate the protein using an appropriate method (e.g., centrifugal ultrafiltration).
- **Final Spectroscopic Verification:** Measure the final absorbance spectrum of the purified, reconstituted holo-OCP to confirm its purity and successful reconstitution.

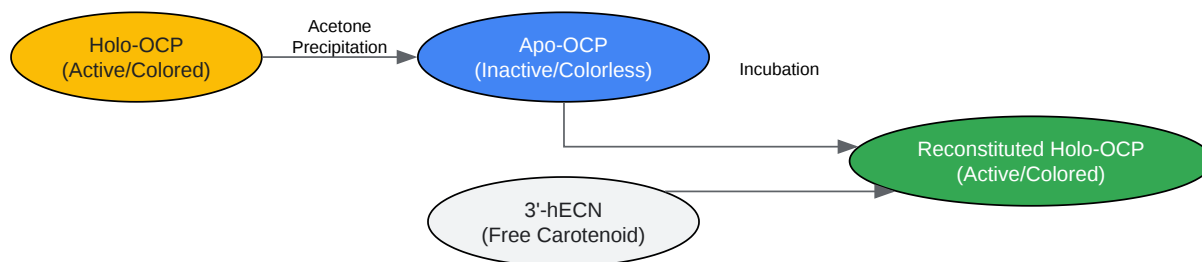
Visualization

Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for OCP reconstitution.



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Caption: Logical relationship of OCP forms.

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